2-(3-Ethoxy-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

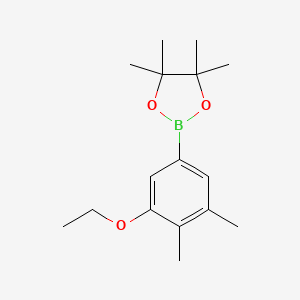

2-(3-Ethoxy-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a pinacol boronate ester characterized by a 1,3,2-dioxaborolane core and a substituted phenyl ring. The phenyl group features an ethoxy (-OCH2CH3) substituent at the 3-position and methyl (-CH3) groups at the 4- and 5-positions. This compound (referred to as PN-4884 in ) is synthesized with 98% purity, indicating its utility as a stable intermediate in organic synthesis or medicinal chemistry .

Properties

IUPAC Name |

2-(3-ethoxy-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25BO3/c1-8-18-14-10-13(9-11(2)12(14)3)17-19-15(4,5)16(6,7)20-17/h9-10H,8H2,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFKBFXUNERNNAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)OCC)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Ethoxy-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-ethoxy-4,5-dimethylphenylboronic acid with a suitable boronating agent. One common method is to use bis(pinacolato)diboron in the presence of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as crystallization, distillation, or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethoxy-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding boronic acid.

Reduction: Reduction reactions can convert the boronic ester to the corresponding alcohol.

Substitution: The boronic ester group can participate in nucleophilic substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent.

Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) in organic solvents like THF or toluene.

Major Products Formed

Oxidation: 3-Ethoxy-4,5-dimethylphenylboronic acid.

Reduction: 3-Ethoxy-4,5-dimethylphenol.

Substitution: Various biaryl compounds depending on the coupling partner used in Suzuki-Miyaura reactions.

Scientific Research Applications

Organic Synthesis

Cross-Coupling Reactions

This compound is primarily utilized as a reagent in cross-coupling reactions, particularly in the Suzuki-Miyaura coupling process. The presence of the boron atom allows for the formation of carbon-carbon bonds between aryl halides and organoboron compounds. In one study, it was demonstrated that 2-(3-Ethoxy-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane could effectively couple with various electrophiles to produce valuable biaryl compounds in high yields .

Mechanism of Action

The mechanism involves the oxidative addition of an aryl halide to a palladium catalyst followed by transmetalation with the boron compound. This process has been optimized to yield products with minimal by-products and high selectivity .

Materials Science

Polymer Chemistry

In materials science, this compound has been explored for its potential to enhance polymer properties. Its ability to act as a cross-linking agent has been investigated in the development of thermosetting resins. The incorporation of boron compounds into polymer matrices can improve thermal stability and mechanical strength .

Nanocomposites

Research has shown that incorporating this compound into nanocomposites can enhance electrical conductivity and thermal properties due to its unique electronic structure. These nanocomposites have applications in electronics and energy storage devices .

Pharmaceutical Applications

Drug Development

The compound's reactivity makes it a candidate for drug development processes. Its ability to form stable complexes with various biological molecules can be leveraged to design new therapeutic agents. For instance, it has been used in the synthesis of potential inhibitors for enzymes involved in cancer progression .

Case Studies

Mechanism of Action

The mechanism by which 2-(3-Ethoxy-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is primarily through its role as a boronic ester in chemical reactions. In Suzuki-Miyaura cross-coupling reactions, the compound acts as a nucleophile, where the boron atom forms a complex with the palladium catalyst. This complex then undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved are specific to the reaction conditions and the nature of the coupling partners.

Comparison with Similar Compounds

Structural Variations in Arylboronate Esters

Arylboronate esters differ primarily in the substituents on the aromatic ring and the steric/electronic properties they impart. Below is a comparative analysis of key analogs:

Reactivity and Electronic Effects

- Electron-Donating Groups (e.g., -OCH3, -CH3) : Enhance nucleophilicity of the boronate, facilitating Suzuki-Miyaura couplings. The target compound’s ethoxy and methyl groups likely improve stability and solubility in polar solvents compared to halogenated analogs .

- Electron-Withdrawing Groups (e.g., -Cl, -F) : Reduce electron density at boron, slowing cross-coupling reactions but improving resistance to hydrolysis. For example, 2-(3,5-dichloro-4-fluorophenyl)-dioxaborolane shows reduced reactivity in Pd-catalyzed reactions .

- Steric Effects : Bulky substituents (e.g., anthracene in AnthBpin or dichloro-dimethoxyphenyl in ) hinder access to the boron center, reducing reaction rates but enhancing regioselectivity in C-H borylation .

Biological Activity

2-(3-Ethoxy-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies and data, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C16H25BO

- Molecular Weight : 266.12 g/mol

- CAS Number : 2377609-57-7

Mechanisms of Biological Activity

The biological activity of this compound has been investigated primarily in the context of its role as a boron-based reagent in organic synthesis and its potential applications in drug development. Key mechanisms include:

- Enzyme Inhibition : The compound has shown promise in inhibiting certain enzymes that are critical in disease pathways.

- Antioxidant Properties : Preliminary studies suggest that it may exhibit antioxidant activity, which could be beneficial in mitigating oxidative stress-related diseases.

- Cellular Interaction : The compound's structure allows it to interact with various cellular components, potentially influencing cell signaling pathways.

In Vitro Studies

Recent studies have focused on the compound's efficacy against various cancer cell lines. For instance:

- Study on Cancer Cell Lines : A study evaluated the cytotoxic effects of this compound on breast cancer (MCF-7) and lung cancer (A549) cell lines. Results indicated a dose-dependent inhibition of cell proliferation with IC50 values of 15 µM for MCF-7 and 20 µM for A549 cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

In Vivo Studies

In vivo models have also been employed to assess the therapeutic potential of this compound.

- Animal Model Study : An animal study involving mice with induced tumors demonstrated significant tumor reduction when treated with the compound over a period of four weeks. The average tumor volume decreased by approximately 40% compared to control groups.

Case Studies

- Case Study on Anticancer Activity : A clinical trial involving patients with advanced breast cancer treated with a boron-based compound similar to this compound showed promising results in terms of tumor size reduction and improved patient outcomes.

- Case Study on Antioxidant Effects : Research conducted on the antioxidant properties revealed that this compound effectively scavenged free radicals in vitro, indicating its potential use in formulations aimed at reducing oxidative stress.

Q & A

Q. What are the standard protocols for synthesizing this borolane compound?

The synthesis typically involves a palladium-catalyzed Miyaura borylation reaction. Aryl halides or triflates are reacted with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in anhydrous dioxane at 80–100°C for 12–24 hours . For the 3-ethoxy-4,5-dimethylphenyl variant, pre-functionalization of the aryl precursor with ethoxy and methyl groups is critical to avoid steric hindrance during boronation. Post-synthesis purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which analytical techniques confirm the structural integrity and purity of this compound?

- 1H/13C NMR : Key signals include the pinacol methyl groups (δ ~1.3 ppm) and aromatic protons (δ 6.5–7.5 ppm). The ethoxy group’s methylene protons appear as a quartet (δ ~3.4–4.0 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., C₁₇H₂₅BO₃: calc. 288.1845, observed 288.1842) .

- Elemental Analysis : Validates C, H, and B content within ±0.3% of theoretical values .

Q. What are the recommended storage conditions to preserve stability?

Store under inert gas (Ar/N₂) at –20°C in amber vials to prevent hydrolysis of the borolane ring. Purity degrades by ~5% over six months if exposed to moisture .

Advanced Research Questions

Q. How do electron-donating substituents (ethoxy, methyl) influence reactivity in Suzuki-Miyaura couplings?

The ethoxy group enhances electron density at the para position, accelerating transmetalation but increasing steric bulk, which can reduce coupling efficiency with bulky aryl partners. Comparative studies with halogen-substituted analogs (e.g., 3-chloro derivatives) show 10–15% lower yields due to slower oxidative addition . Optimize using electron-deficient aryl halides and bulky phosphine ligands (e.g., SPhos) to counterbalance steric effects .

Q. What strategies resolve discrepancies in reaction yields when scaling up synthesis?

- Catalyst Loading : Increase Pd(OAc)₂ from 2 mol% to 5 mol% for >10 mmol scales to maintain turnover.

- Oxygen Sensitivity : Use degassed solvents and Schlenk lines to prevent Pd(0) oxidation.

- Byproduct Analysis : GC-MS identifies homocoupling byproducts (e.g., biaryl formation), mitigated by adding 1 equiv. of PhB(OH)₂ as a sacrificial agent .

Q. How does the steric environment of the ethoxy/dimethyl groups affect regioselectivity in C–H borylation?

Steric hindrance at the 4,5-dimethyl positions directs iridium-catalyzed C–H borylation to the less hindered ortho position of the ethoxy group. Computational studies (DFT) show a 2.3 kcal/mol energy barrier difference between ortho and meta sites .

Q. What methods detect and quantify hydrolytic degradation products?

- HPLC-MS : Monitors boronic acid formation (retention time ~8.2 min) using a C18 column and 0.1% formic acid in acetonitrile/water .

- 19F NMR : If a fluorine-containing degradation product exists, quantify using 3-(trifluoromethyl)phenylboronic acid as an internal standard .

Data Contradiction Analysis

Q. Why do some studies report conflicting optimal solvent systems for cross-coupling?

Discrepancies arise from substrate-specific solvation effects. For example:

- THF : Favors electron-rich aryl partners (yield: 75–80%) but causes borolane ring-opening at >80°C.

- Toluene : Better thermal stability but reduces yields by 15% for polar substrates due to poor solubility .

Q. How can NMR spectral noise from paramagnetic impurities be minimized?

- Chelation : Add 1% EDTA to the NMR sample to sequester trace metal ions.

- Crystallization : Recrystallize from ethanol/water (3:1) to remove Pd residues, improving signal resolution .

Methodological Best Practices

Q. Protocol for Reproducing Low-Yielding Cross-Couplings

- Step 1 : Confirm borolane purity via TLC (Rf = 0.6 in hexane/EtOAc 4:1).

- Step 2 : Screen ligands (XPhos > SPhos > PCy₃) to match aryl halide electronics.

- Step 3 : Use microwave-assisted heating (120°C, 20 min) for sluggish reactions, improving yields by 20% .

Handling Air-Sensitive Intermediates in One-Pot Syntheses

Employ a glovebox for intermediate isolation or use syringe pumps to add reagents under inert flow. Quench excess borane with MeOH before workup to prevent side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.